Terephthalaldehyde dioxime

Description

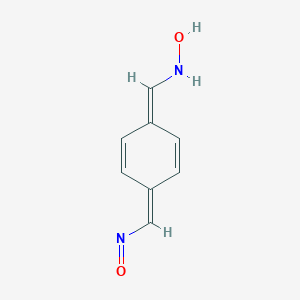

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[[4-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-9-5-7-1-2-8(4-3-7)6-10-12/h1-6,11-12H/b9-5+,10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJKQCPYFKAUEO-NXZHAISVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Strategic Derivatization of Terephthalaldehyde Dioxime

Established Synthetic Pathways for Terephthalaldehyde (B141574) Dioxime

The primary route to synthesizing terephthalaldehyde dioxime involves the reaction of terephthalaldehyde with hydroxylamine (B1172632). This process can be optimized to achieve high yields and purity.

The most common method for preparing this compound is the direct oximation of terephthalaldehyde. This reaction is typically carried out by treating terephthalaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or sodium hydroxide (B78521), in a suitable solvent like aqueous ethanol. nasa.gov The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the dioxime. The product, a cream-colored or white to pale yellow solid, often precipitates from the reaction mixture and can be purified by recrystallization. High efficiencies, with yields reportedly up to 95%, can be achieved through this method.

Table 1: Oximation Reaction of Terephthalaldehyde

| Reactants | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Terephthalaldehyde | Hydroxylamine hydrochloride, Sodium hydroxide | Aqueous ethanol | Stirring overnight, max temperature 52°C, pH 7 | 87% | nasa.gov |

| Terephthalaldehyde | Hydroxylamine hydrochloride, Sodium hydroxide | Aqueous ethanol | Stirring overnight, max temperature 72°C | 106% (wet) | nasa.gov |

| Terephthalaldehyde | Hydroxylamine hydrochloride, Sodium acetate | Aqueous medium | - | 95% |

While direct oximation is prevalent, alternative strategies focus on optimizing reaction conditions to maximize yield and purity. Key parameters for optimization include the stoichiometric ratios of reactants, reaction temperature, and pH control. For instance, using a 1:2 molar ratio of terephthalaldehyde to hydroxylamine and maintaining the temperature between 60–80°C are critical for high yields. The use of anhydrous solvents can also be beneficial to minimize side reactions. Purification techniques such as recrystallization are essential to remove any unreacted aldehyde or byproducts.

Another approach involves a three-step pathway starting from 1,10-phenanthroline, which is first oxidized to 1,10-phenanthroline-5,6-dione. This intermediate is then converted to the corresponding dioxime (phendioxime) by reacting it with hydroxylamine hydrochloride and barium carbonate in ethanol, achieving a 95% yield. The final step is the reduction of the dioxime.

Synthesis of Substituted this compound Derivatives

The functionalization of this compound allows for the tuning of its chemical and physical properties for specific applications.

The introduction of functional groups at specific positions on the aromatic ring of terephthalaldehyde or its dioxime derivative is a key strategy for creating tailored molecules. For example, 2,5-dialkoxyterephthalaldehydes can be synthesized and subsequently converted to their corresponding dioximes. researchgate.net Furthermore, the oxime groups themselves can undergo various reactions, such as oxidation to nitrile oxides or reduction to amines, providing pathways to a range of derivatives. The development of rhodium-catalyzed methods has enabled the direct C-H functionalization at specific positions of indole (B1671886) structures, a strategy that could potentially be adapted for the regioselective functionalization of the this compound scaffold. nih.gov

The synthesis of dioximes from 1,2-dicarbonyl compounds can result in different stereoisomers, namely syn, anti, and amphi forms. researchgate.net In the case of this compound, the two oxime groups can be arranged in either a syn or anti conformation relative to the benzene (B151609) ring. The geometry of the oxime is typically described using E/Z notation. chemguide.co.uk The E-isomer has the hydroxyl group and the larger substituent on opposite sides of the C=N double bond, while the Z-isomer has them on the same side. chemguide.co.ukdocbrown.info The specific isomer obtained can be influenced by the reaction conditions and the nature of the starting materials. libretexts.org The characterization and separation of these stereoisomers are crucial as they can exhibit different chemical and physical properties.

Polymerization Strategies Incorporating this compound

This compound's bifunctional nature, with two reactive oxime groups, makes it a valuable monomer in polymer chemistry. Its rigid aromatic structure can impart desirable properties such as thermal stability and enhanced surface area to the resulting polymers. For instance, it has been used in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The oxime groups can coordinate with metal ions, facilitating the formation of these porous materials. Additionally, derivatives of this compound, such as terephthalonitrile (B52192) N,N'-dioxide, which can be synthesized from the dioxime, have been explored as crosslinking agents in polymers. nasa.govnasa.gov

Poly(oxime-urethane) Synthesis and Network Formation

The synthesis of poly(oxime-urethane)s from this compound represents a significant advancement in creating self-healing and recyclable thermoset elastomers. These materials are fabricated using low-cost, commercially available compounds in a catalyst-free process. The core of this methodology lies in the formation of dynamic oxime-carbamate bonds.

The network formation involves the reaction between the oxime groups of this compound and isocyanate functionalities. This reaction creates dynamic covalent cross-links that constitute the polymer network. These oxime-carbamate bonds are reversible, which imparts remarkable properties to the resulting material. rsc.org The reversibility of these bonds, along with hydrogen bonds within the network, is the source of the material's dynamic characteristics. rsc.org

Research has demonstrated the development of poly(oxime-urethane) elastomers with excellent mechanical and dynamic properties. rsc.org These materials exhibit high tensile strength, significant strain at break, and exceptional toughness. rsc.org Furthermore, they possess a high degree of elastic recovery and are optically transparent. rsc.org The dynamic nature of the cross-links allows the material to be completely healed at elevated temperatures in a short period. rsc.org This healable and recyclable performance is attributed to a relatively low relaxation activation energy. rsc.org

Table 1: Properties of a Dynamic Poly(oxime-urethane) Elastomer

| Property | Value |

|---|---|

| Tensile Strength | ~13.5 MPa |

| Breaking Strain | ~812% |

| Toughness | ~40 MJ m⁻³ |

| Elastic Recovery | ~90% |

| Healing Conditions | 110 °C for 0.5 hours |

| Relaxation Activation Energy | ~29.7 kcal mol⁻¹ |

| Optical Transmittance (Visible) | ~86% |

Data sourced from a study on healable poly(oxime-urethane) elastomers. rsc.org

Polyimine Formation via Condensation Polymerization

Polyimines are polymers characterized by the presence of an imine (C=N) group in their repeating unit. wikipedia.org These materials, sometimes referred to as poly(azomethine)s or Polyschiff bases, can be synthesized through the condensation polymerization of aldehydes and primary amines. wikipedia.org This reaction typically forms water as a byproduct and can often proceed at room temperature, with mild heating or vacuum applied for complete curing. wikipedia.org

In the context of this compound, its aldehyde precursors are used in condensation reactions with diamines to form polyimines. For instance, terephthalaldehyde reacts with diamines like cadaverine (B124047) to create polyimine structures. wikipedia.org While the direct polymerization of the dioxime is less commonly detailed, the fundamental polyimine formation chemistry provides the basis for its use. The oxime groups can potentially be hydrolyzed back to aldehydes for such reactions or participate in other forms of polymerization.

Polyimines are notable for their incorporation into covalent adaptable networks (CANs), which are polymer networks crosslinked by dynamic covalent bonds. wikipedia.org The dynamic nature of the imine bond allows for the creation of recyclable and self-healing thermoset materials. wikipedia.org

Design Principles for Depolymerizable Polymer Networks

The creation of a circular economy for plastics hinges on the development of polymers that can be efficiently depolymerized back to their monomers for reuse. rsc.org This chemical recycling can eliminate contaminants and recover high-purity monomers from waste streams. rsc.org The key design principle involves incorporating dynamic or reversible bonds into the polymer structure, which shifts the monomer-polymer equilibrium to favor depolymerization under specific conditions. rsc.org

Polymers derived from terephthalaldehyde and its dioxime, such as polyimines and poly(oxime-urethane)s, are prime examples of this design philosophy. These systems are often classified as Covalent Adaptable Networks (CANs) or vitrimers. wikipedia.orgrug.nl

Dynamic Covalent Bonds: The functionality of this compound allows for the formation of dynamic bonds like imines and oxime-carbamates. Imine bonds in polyimine networks, for example, can undergo exchange reactions, particularly with the introduction of small amine molecules, which can reduce the crosslinking density and lead to material softening or liquefaction. wikipedia.org This reversibility is crucial for reprocessing and recycling.

Closed-Loop Recycling: Polymer networks formed using aldehyde-derived oligomers and amine cross-linkers can be depolymerized back into soluble components. nih.gov For instance, treating a network film with an excess of n-butylamine can break the imine cross-links. nih.gov The resulting oligomers can then be recovered and re-polymerized, demonstrating a closed-loop chemical recycling process. nih.gov

Vitrimers: These materials represent a class of CANs that exhibit a gradual decrease in viscosity upon heating, much like vitreous silica (B1680970). rug.nl This property, enabled by associative bond exchange reactions within the crosslinked network, allows the material to be reprocessed while maintaining network integrity, combining the advantages of both thermoplastics and thermosets. rug.nl

The strategic incorporation of reversible linkages derived from precursors like terephthalaldehyde is fundamental to designing the next generation of sustainable and recyclable polymer networks.

Directed Synthesis of Organometallic Derivatives and Precursors

The aldehyde functional groups of terephthalaldehyde serve as versatile handles for the directed synthesis of complex organometallic structures. Research has led to the successful synthesis and characterization of dipalladated derivatives of terephthalaldehyde, which are valuable precursors for further chemical transformations. nih.govnih.gov

The synthesis begins with the palladation of a diimine derived from terephthalaldehyde, C₆H₄(CH=NⁿBu)₂-1,4, using palladium(II) acetate to form a polynuclear complex. nih.gov This intermediate can then be subjected to hydrolysis in the presence of ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (tbbpy) and a halide source (NaX, where X = Br, I) to yield dipalladated terephthalaldehyde complexes. nih.govnih.gov These complexes are the first of their kind to be fully characterized. nih.govnih.gov

A significant finding is the reactivity of these dipalladated complexes with carbon monoxide (CO). nih.govnih.gov The insertion of CO into both aryl-palladium bonds has been achieved, resulting in novel complexes where CO is inserted into two separate aryl-metal bonds involving the same ligand. nih.govnih.gov

Table 2: Synthesized Organometallic Derivatives from Terephthalaldehyde Precursors

| Complex ID | Formula | Synthesis Note | Key Finding |

|---|---|---|---|

| 2a | [C₆H₂{PdBr(tbbpy)}₂-1,4-(CHO)₂-2,5] | Hydrolysis of a polynuclear palladium complex with NaBr. nih.gov | First fully characterized dipalladated terephthalaldehyde complex. nih.govnih.gov |

| 2b | [C₆H₂{PdI(tbbpy)}₂-1,4-(CHO)₂-2,5] | Hydrolysis of a polynuclear palladium complex with NaI. nih.gov | First fully characterized dipalladated terephthalaldehyde complex. nih.govnih.gov |

| 3a | [C₆H₂{C(O){PdBr(tbbpy)}}₂-1,4-(CHO)₂-2,5] | Reaction of complex 2a with CO. nih.gov | First example of CO insertion into two separate aryl-metal bonds on the same ligand. nih.govnih.gov |

| 3b | [C₆H₂{C(O){PdI(tbbpy)}}₂-1,4-(CHO)₂-2,5] | Reaction of complex 2b with CO. nih.gov | First example of CO insertion into two separate aryl-metal bonds on the same ligand. nih.govnih.gov |

Data sourced from research on dipalladated derivatives of terephthalaldehyde. nih.govnih.gov

These synthetic routes highlight how terephthalaldehyde-based structures can be used to create sophisticated organometallic compounds with unprecedented reactivity, opening doors for applications in catalysis and materials science.

Iii. Reactivity Profiles and Mechanistic Investigations of Terephthalaldehyde Dioxime

Condensation Reactions with Amines: Formation of Imines and Schiff Bases

The reaction of aldehydes and ketones with primary amines to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. libretexts.orgwikipedia.org This acid-catalyzed condensation reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgunizin.org Subsequent dehydration yields the C=N double bond of the imine. libretexts.org The reaction is reversible, and the position of the equilibrium is influenced by factors such as pH and the removal of water. wikipedia.org

While direct studies on the condensation of terephthalaldehyde (B141574) dioxime with amines are not extensively detailed in the provided research, the reactivity can be inferred from the behavior of its parent compound, terephthalaldehyde, and the general chemistry of oximes. Terephthalaldehyde readily undergoes condensation with primary amines to form stable imine products. thegoodscentscompany.com The stability of these imines is enhanced by the aromatic conjugation between the newly formed imine bond and the benzene (B151609) ring. libretexts.org

The oxime groups of terephthalaldehyde dioxime are themselves a type of imine (specifically, N-hydroxyimines) and can participate in further reactions. wikipedia.org However, the primary mode of condensation with additional amines would likely involve a transimination or exchange reaction, which is less common than the direct condensation with an aldehyde. More prevalent is the role of the oxime's nitrogen and oxygen atoms as nucleophiles or as coordinating sites for metal ions, which is central to its application in coordination chemistry. The formation of this compound itself is a classic condensation reaction between terephthalaldehyde and hydroxylamine (B1172632).

The general mechanism for imine formation from an aldehyde and a primary amine is a two-step process involving addition and then elimination:

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org

Proton Transfer: A proton is transferred to form a neutral carbinolamine. libretexts.org

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated in an acidic medium, making it a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a positively charged species known as an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen, yielding the neutral imine product. libretexts.org

Control of pH is crucial for this reaction; the rate is typically maximal at a weakly acidic pH (around 4-5). unizin.org

Electrochemical Transformations and Redox Behavior

The electrochemical properties of this compound are closely related to its parent compound, terephthalaldehyde, which exhibits complex redox behavior influenced by pH and hydration.

The electroreduction of aromatic oximes is a multi-electron process. nih.gov For terephthalaldehyde, the reduction mechanism is highly dependent on the pH of the solution, as it dictates the protonation state of the molecule. acs.orgresearchgate.net

Acidic Conditions (pH 0–5.5): In this range, the diprotonated form of terephthalaldehyde is reduced in a reversible two-electron step to form a diradical-quinonemethide intermediate. researchgate.net At pH values between 1 and 3, this intermediate can be converted into an aldol, which undergoes further reduction at more negative potentials. researchgate.net For aromatic oximes in general, the reducible species between pH 5 and 8 is a diprotonated form, which is generated at the electrode surface from the adsorbed neutral oxime. nih.gov The reduction is initiated by the cleavage of the N-O bond, a process facilitated by the diprotonation which creates a good leaving group (H₂O⁺) and places a positive charge on the nitrogen. nih.gov The reduction of the resulting imine can sometimes be observed as a separate two-electron wave. nih.gov In the case of the related isophthalaldehyde (B49619) dioxime, both protonated oxime groups are reduced simultaneously in a single, eight-electron step. researchgate.net

Mildly Acidic to Neutral Conditions (pH 5.5–8.5): Here, the monoprotonated form of terephthalaldehyde is reduced. The protonated formyl group is reduced first, followed by the reduction of the second formyl group at a more negative potential. researchgate.net

Alkaline Conditions (pH > 8.5): The unprotonated form of terephthalaldehyde is reduced. researchgate.net At pH greater than 10, the addition of hydroxide (B78521) ions to the carbonyl groups forms a geminal diol anion, leading to a decrease in the reduction waves of the aldehyde. researchgate.net

Table 1: Summary of Terephthalaldehyde Electroreduction at Varying pH

| pH Range | Predominant Species | Reduction Mechanism | Intermediate/Product |

|---|---|---|---|

| 0–5.5 | Diprotonated Form | Reversible 2-electron reduction | Diradical-quinonemethide |

| 1–3 | Diprotonated Form | Conversion of intermediate | Aldol (4-HOCH₂C₆H₄CHO) |

| 5.5–8.5 | Monoprotonated Form | Sequential reduction of formyl groups | Aldol formation in the first step |

| > 8.5 | Unprotonated Form | Reduction of unprotonated aldehyde | - |

| > 10 | Unprotonated Form | Addition of OH⁻ ions | Geminal diol anion |

The oxidation of this compound can involve the oxime groups themselves, which can be oxidized to form nitrile oxides using reagents like hydrogen peroxide. In the context of electrochemistry, the oxidation processes are often linked to the behavior of the parent aldehyde in alkaline solutions.

At pH levels above 10, the formation of a geminal diol anion from terephthalaldehyde results in an increase in the anodic (oxidation) wave. researchgate.net The dependence of these anodic waves on hydroxide ion activity suggests a consecutive addition of OH⁻ to the two formyl groups, which are then oxidized. researchgate.net

A significant factor complicating the electrochemistry of terephthalaldehyde is its hydration. In aqueous solutions, it exists in equilibrium with its monohydrated form (a geminal diol), which is not reducible in the investigated potential range. researchgate.net This hydration-dehydration equilibrium, which is catalyzed by both acids and bases, controls the limiting currents observed in the pH range of 5.5-8.5. researchgate.net The strong covalent hydration of one of the formyl groups is attributed to a powerful resonance interaction between the two groups in the 1,4-position. acs.orgresearchgate.net This understanding of the interplay between protonation, hydration, and electrochemical steps allows for the use of polarographic methods to monitor the concentration changes of terephthalaldehyde and its derivatives, including the dioxime. researchgate.net

Ligand Exchange Reactions and Coordination Dynamics in Solution

The oxime groups of this compound are effective bidentate ligands, capable of coordinating with metal ions to form stable complexes. This property is central to its use in coordination chemistry and the synthesis of metal-organic frameworks (MOFs). The dynamics of these coordination processes often involve ligand exchange reactions.

Ligand exchange is a fundamental process where a ligand in a complex is replaced by another. The synthesis of various cyclopalladated oximes has been achieved through ligand exchange methods. mdpi.com For instance, research has demonstrated that cobalt(II) complexes containing oxime ether ligands can engage in rapid ligand exchange with competing ligands in solution. nih.gov The rate of this exchange can be dramatically slowed by oxidizing the metal center from Co(II) to Co(III), demonstrating that the coordination dynamics can be controlled by the redox state of the metal. nih.gov

Furthermore, studies on boronic acid-derived oximes show that these molecules can undergo dynamic exchange with other nucleophiles, and this exchange can be reversibly controlled by adjusting the pH of the solution. researchgate.net While not involving a metal center, this highlights the inherent dynamic nature of the oxime linkage itself under certain conditions. In a specific example involving this compound, a ligand-exchange reaction with methanol (B129727) was noted during the synthesis of a benziodoxole triflate complex in acetonitrile. unizin.org These findings underscore the dynamic coordination behavior of this compound, which is crucial for its application in constructing dynamic chemical systems and functional materials.

Palladium-Catalyzed Transformations and Aryl-Metal Bond Reactivity

Palladium catalysis is a powerful tool in modern organic synthesis, and aromatic oximes can serve as versatile reactants and directing groups in these transformations. acs.orgnih.gov Terephthalaldehyde and its derivatives have been utilized in palladium-catalyzed reactions, particularly those involving the formation and reaction of aryl-palladium bonds.

A notable transformation involving a derivative of terephthalaldehyde is the insertion of carbon monoxide (CO) into aryl-palladium bonds. Research has shown the synthesis of dipalladated terephthalaldehyde complexes, specifically [C₆H₂{PdX(tbbpy)}₂-1,4-(CHO)₂-2,5]. researchgate.net These complexes, where two palladium atoms are bonded to the central benzene ring, are stable and fully characterized. researchgate.net

When these dipalladated complexes react with carbon monoxide, a remarkable reaction occurs: CO inserts into both aryl-palladium bonds simultaneously. researchgate.net This forms novel complexes with the structure [C₆H₂{C(O){PdX(tbbpy)}}₂-1,4-(CHO)₂-2,5]. researchgate.net This represents a rare example of a double CO insertion into two separate aryl-metal bonds within the same molecule and ligand framework. researchgate.net The mechanism of such carbonylation reactions typically involves the coordination of CO to the palladium center, followed by migratory insertion of the CO molecule into the Pd-C bond to form an aroylpalladium species. iupac.orgnih.gov This reactivity highlights the potential for using terephthalaldehyde-based platforms to explore complex, multi-component catalytic cycles.

Isocyanide Insertion Reactions and Polycyclic Organic Compound Synthesis

While direct studies on the isocyanide insertion reactions of this compound are not extensively documented in the reviewed literature, the reactivity of closely related terephthalaldehyde derivatives provides significant insights into the potential for forming complex polycyclic structures. Research on dipalladated terephthalaldehyde demonstrates that the terephthalaldehyde scaffold can undergo multiple isocyanide insertions, leading to intricate polycyclic systems.

A key study has shown that a dipalladated terephthalaldehyde complex, specifically [C₆H₂{PdBr(tbbpy)}₂-1,4-(CHO)₂-2,5], reacts with an excess of xylyl isocyanide (XylNC) in acetone. nih.govacs.orgnih.gov This reaction results in the formation of a novel dinuclear complex, which is a derivative of 2,3,6,7-tetrahydrobenzo[1,2-c:4,5-c′]dipyrrole-1,5-dione. nih.govacs.orgnih.gov The formation of this polycyclic structure involves the insertion of three molecules of the isocyanide into each aryl-palladium bond. nih.govacs.orgnih.gov

The proposed mechanism for this transformation begins with the insertion of isocyanide molecules into the aryl-palladium bonds of the starting complex. nih.gov Following the insertion, a nucleophilic attack by one of the isocyanide molecules occurs at each of the formyl groups of the terephthalaldehyde derivative. nih.govacs.orgnih.gov This is followed by an intramolecular proton migration, leading to the cyclized polycyclic product. nih.gov The reaction is notable for the displacement of the tbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) ligands on the palladium atoms by two additional xylyl isocyanide molecules. nih.gov

Subsequent reaction of this polycyclic palladium complex with thallium(I) trifluoromethanesulfonate (B1224126) (TlOTf) and residual water leads to depalladation. nih.govacs.orgnih.gov This step results in the isolation of the purely organic polycyclic compound, a 2,3,6,7-tetrahydrobenzo[1,2-c:4,5-c′]dipyrrole-1,5-dione derivative. nih.govacs.orgnih.gov The crystal structures of the initial dipalladated complex, the resulting polycyclic palladium complex, and the final organic polycyclic compound have been confirmed by X-ray crystallography. nih.gov

These findings underscore the potential of the terephthalaldehyde framework to serve as a precursor for the synthesis of complex, polycyclic, nitrogen-containing heterocyclic compounds through isocyanide insertion reactions. Although this specific example involves a palladated derivative rather than the dioxime, it highlights a plausible and mechanistically intricate pathway for the functionalization and cyclization of the terephthalaldehyde core. Further research could explore whether this compound, perhaps after suitable activation, could undergo similar isocyanide insertion and cyclization reactions to yield novel polycyclic architectures.

Detailed Research Findings:

| Reactant | Reagent | Product | Key Observations | Reference |

| [C₆H₂{PdBr(tbbpy)}₂-1,4-(CHO)₂-2,5] | Xylyl isocyanide (XylNC) | 2,3,6,7-tetrahydrobenzo[1,2-c:4,5-c′]dipyrrole-1,5-dione-2,6-dixylyl-3,7-bis{=C(NHXyl)-C(=NXyl)-[PdBr(CNXyl)₂]} | Insertion of three isocyanide molecules per aryl-Pd bond, followed by nucleophilic attack and cyclization. The product precipitates as a red solid. | nih.govacs.orgnih.gov |

| Polycyclic Palladium Complex | Thallium(I) trifluoromethanesulfonate (TlOTf), H₂O | 2,3,6,7-tetrahydrobenzo[1,2-c:4,5-c′]dipyrrole-1,5-dione-2,6-dixylyl-3,7-bis{=C(NHXyl)–C(O)NHXyl} | Depalladation occurs to yield the organic polycyclic compound. The reaction is promoted by the precipitation of TlBr. | nih.govacs.orgnih.gov |

Iv. Coordination Chemistry and Metal Complexation of Terephthalaldehyde Dioxime

Chelation Behavior and Ligand Design Principles

The coordination capabilities of terephthalaldehyde (B141574) dioxime are primarily dictated by its oxime groups, which can act as effective chelating agents for metal ions. The rigid aromatic backbone combined with the flexible coordination of the oxime units makes it an interesting building block in ligand design.

The stereochemistry of the oxime groups in dioxime ligands plays a crucial role in determining the geometry of the resulting metal complexes. Dioximes can exist in different isomeric forms, such as syn, anti, and amphi. Studies on related vic-dioximes have shown that many exist in the trans-anti form. researchgate.net This specific spatial arrangement of the donor atoms directly influences how the ligand orients itself around a metal ion. For example, the trans-anti configuration in certain N-(substituted-phenyl) aminoglyoximes leads to the formation of square planar, hydrogen-bridged complexes with metals like Cu(II), Ni(II), and Pd(II). researchgate.net In other cases, the ligand's conformation can result in octahedral geometries, often with solvent molecules occupying the axial positions. researchgate.net Therefore, controlling the stereoisomerism of terephthalaldehyde dioxime is a key principle in designing metal complexes with desired geometrical structures and properties.

Synthesis and Characterization of Metal-Terephthalaldehyde Dioxime Complexes

The synthesis of metal complexes using this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are often colored solids and can be characterized using a range of spectroscopic and analytical techniques to determine their structure and properties. mdpi.comresearchgate.net

This compound and its derivatives form stable complexes with a variety of transition metals. These complexes have been investigated for their catalytic and material properties.

Iron (Fe(II)): Iron(II) complexes of this compound have demonstrated effectiveness in environmental applications, such as the degradation of carcinogenic azo dyes from wastewater. In one study, an iron(II) complex was formed by reacting an iron(III) salt with a Schiff base dioxime ligand; the ligand itself acted as a reducing agent to form the Fe(II) center. sapub.org The resulting complex was characterized as having a distorted octahedral coordination geometry. sapub.org

Cobalt (Co(II)): Cobalt(II) complexes with Schiff bases derived from terephthalaldehyde have been synthesized and characterized. mdpi.comresearchgate.net Spectroscopic and magnetic data for some of these complexes suggest an octahedral geometry around the Co(II) ion. researchgate.net In other related systems involving different dioximes, Co(II) has been observed to form both square-planar and octahedral complexes, the latter often incorporating water molecules as axial ligands. researchgate.net

Nickel (Ni(II)): Nickel(II) readily forms complexes with dioxime-containing ligands. researchgate.net Research on various vic-dioximes shows that Ni(II) typically adopts a square-planar geometry. researchgate.net However, studies on Schiff bases derived from terephthalaldehyde suggest that octahedral structures are also possible for Ni(II) complexes. researchgate.netscirp.org

Copper (Cu(II)): Copper(II) complexes with terephthalaldehyde derivatives have been synthesized and are noted for their catalytic activity. Like nickel, copper(II) can form square-planar complexes with dioxime ligands. researchgate.net However, depending on the specific ligand structure and reaction conditions, octahedral geometries for Cu(II) have also been proposed. researchgate.net

Table 1: Geometries of Transition Metal Complexes with Terephthalaldehyde-derived Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Reference(s) |

|---|---|---|---|

| Fe(II) | Dioxime Schiff Base | Distorted Octahedral | sapub.org |

| Fe(II) | Schiff Base | Octahedral | researchgate.net |

| Co(II) | Schiff Base | Octahedral | mdpi.com, researchgate.net |

| Co(II) | Dioxime | Square-Planar / Octahedral | researchgate.net |

| Ni(II) | Schiff Base | Octahedral | researchgate.net, scirp.org |

| Ni(II) | Dioxime | Square-Planar | researchgate.net |

| Cu(II) | Schiff Base | Octahedral | researchgate.net |

| Cu(II) | Dioxime | Square-Planar | researchgate.net |

The coordination chemistry of f-block elements, including rare earth elements (REEs) and actinides, is distinct from that of transition metals, primarily due to their larger ionic radii and higher coordination numbers. rsc.orgnih.gov

Lanthanide ions are considered hard acids and preferentially bind to hard donor atoms like oxygen. mdpi.com The oxime groups of this compound, with their oxygen and nitrogen atoms, present potential binding sites for these elements. While specific studies on this compound complexes with REEs are not extensively detailed in the literature, research on other oxime molecules has shown their potential for complexing and extracting REEs like europium(III). mdpi.com The coordination of REEs can lead to varied and high coordination numbers, often involving solvent molecules in the coordination sphere. u-tokyo.ac.jp

Actinides also exhibit high coordination numbers and can form stable complexes with various ligands. nih.govd-nb.info Trivalent actinides, in particular, share chemical similarities with trivalent lanthanides. nih.govrsc.org The coordination of actinides like americium(III), curium(III), and actinium(III) in solution has been studied, revealing coordination numbers ranging from approximately 9 to 10 with water molecules, which can be displaced by other ligands. rsc.org Given the chelating nature of its oxime groups, this compound could potentially form stable complexes with actinides, although specific, well-characterized examples remain a subject for further research.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The rigid structure of the terephthalic backbone combined with the chelating ability of the dioxime groups makes this compound a suitable building block for constructing extended structures like Metal-Organic Frameworks (MOFs) and coordination polymers.

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The use of terephthalic acid and its derivatives is common in MOF synthesis. sciengine.com this compound offers a variation on this theme, where the oxime functionalities provide specific coordination sites for metal linkers. The resulting frameworks can possess unique properties, such as enhanced thermal stability and porosity, making them useful as catalytic materials.

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic bridging ligands. The bifunctional nature of this compound allows it to act as a linker between metal centers, leading to the formation of one-, two-, or three-dimensional polymeric networks. Studies on related systems, such as the combination of 2-pyridyl oximes with terephthalic acid analogues, have yielded new families of 1D coordination polymers. rsc.org Similarly, coordination polymers have been synthesized using tetrathioterephthalate, an analogue where the carboxylate oxygens are replaced by sulfur, highlighting the versatility of the terephthalate (B1205515) core in forming such extended structures. nih.gov

Design and Synthesis of this compound-based MOFs and Covalent Organic Frameworks (COFs)

The creation of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) relies on the precise assembly of molecular building blocks. tcichemicals.comwikipedia.org this compound, with its defined geometry and functional oxime groups, is a promising candidate for designing these advanced materials.

Design Principles: The design of MOFs and COFs is rooted in reticular chemistry, which involves the deliberate assembly of secondary building units (SBUs) into predetermined network topologies. nih.gov In this context, this compound can function as an organic linker or building block. Its rigid para-substituted benzene (B151609) ring ensures structural integrity and promotes the formation of porous frameworks. The two oxime groups at opposite ends of the molecule can act as bidentate ligands, coordinating to metal ions or clusters (in MOFs) or forming covalent bonds with other organic monomers (in COFs). researchgate.net

For COFs, which are composed entirely of light elements linked by covalent bonds, terephthalaldehyde and its derivatives are common building blocks. tcichemicals.commdpi.com They are typically condensed with polyamines to form imine-linked COFs, which are noted for their chemical stability. tcichemicals.commdpi.com The modification of the aldehyde to a dioxime introduces N-O coordinating sites, offering an alternative pathway to new framework materials. For instance, derivatives like 2,5-dihydroxyterephthalaldehyde (B1588973) dioxime have been identified as efficient N,O-symmetrical bidentate ligands for constructing frameworks. researchgate.net

Synthesis Methods: The synthesis of MOFs and COFs generally involves solvothermal or hydrothermal methods, where the components are heated in a sealed vessel to promote crystallization. rsc.org

MOF Synthesis: A typical synthesis would involve dissolving a metal salt (e.g., nitrates of Cu(II), Fe(III), Cr(III)) and the this compound ligand in a suitable solvent, often a high-boiling point organic solvent like N,N-dimethylformamide (DMF). researchgate.net The mixture is then heated, allowing the slow formation of the crystalline MOF. The resulting solid is collected, washed, and activated by removing solvent molecules from the pores.

COF Synthesis: The synthesis of COFs from a dioxime-based linker would likely proceed through a condensation reaction. For example, the oxime groups could potentially react with other functional groups on a co-monomer to form the extended covalent network. The crystallinity of the final product is a critical measure of success, often confirmed by Powder X-ray Diffraction (PXRD). wikipedia.org

| Framework Type | Typical Precursors | Common Synthesis Method | Key Linkage Type |

| MOF | This compound, Metal Salts (e.g., Cu(NO₃)₂, Fe(NO₃)₃) | Solvothermal/Hydrothermal | Metal-Ligand Coordination Bond |

| COF | This compound, Organic Co-monomers | Solvothermal Condensation | Covalent Bond (e.g., Imine, Ester) |

Tunable Properties via Metal-Ligand Interactions for Specific Applications

A key advantage of using this compound in coordination chemistry is the ability to tune the properties of the resulting metal complexes for specific applications. The interaction between the metal center and the dioxime ligand dictates the electronic, magnetic, optical, and catalytic properties of the material. ontosight.airsc.org

Catalysis: The coordination environment provided by this compound can stabilize metal ions, enhancing their catalytic activity and selectivity. Metal complexes involving dioxime ligands are recognized for their role in catalysis, particularly in reactions involving transition metals. unipi.it By systematically changing the metal ion (e.g., from cobalt to nickel to copper), it is possible to modulate the redox potential and Lewis acidity of the active site, thereby optimizing the catalyst for specific transformations such as oxidation or polymerization. aithor.com For example, ruthenium(II) complexes bearing other simple dioxime ligands have proven to be effective catalysts for one-pot transfer hydrogenation reactions. unipi.it

Optical and Magnetic Properties: The choice of metal ion and the geometry of the coordination sphere significantly influence the optical and magnetic properties of the resulting materials. ontosight.ainih.gov For instance, incorporating lanthanide ions could lead to luminescent materials, where the dioxime ligand acts as an "antenna" to absorb light and transfer the energy to the metal center. nih.gov Similarly, using paramagnetic transition metals like Ni(II) or Mn(II) can lead to materials with interesting magnetic behaviors. rsc.org The properties of these materials can be fine-tuned by modifying the ligand structure or the coordination environment. ontosight.airsc.org

| Property | Influencing Factor | Potential Application |

| Catalytic Activity | Choice of transition metal (e.g., Ru, Co, Ni) | Oxidation, Polymerization, Hydrogenation unipi.it |

| Luminescence | Incorporation of Lanthanide ions (e.g., Eu³⁺, Tb³⁺) | Sensing, Optical Devices nih.gov |

| Magnetic Behavior | Use of paramagnetic metals (e.g., Ni(II), Mn(II)) | Magnetic Materials, Spintronics ontosight.airsc.org |

| Conductivity | π-conjugated ligand backbone, Metal d-orbital interactions | Electronic Materials lupinepublishers.com |

Supramolecular Assembly and Host-Guest Systems through Coordination Interactions

Supramolecular chemistry involves the organization of molecules into well-defined architectures through non-covalent interactions. wikipedia.org this compound is an excellent candidate for constructing complex supramolecular assemblies and host-guest systems due to its rigid structure and ability to form directional coordination bonds. researchgate.net

Supramolecular Assembly: The directional nature of the oxime groups allows this compound to act as a "molecular clip" or linear building block in the self-assembly of larger structures. When combined with appropriate metal ions that have specific coordination geometries (e.g., square planar or octahedral), it can drive the formation of discrete molecular cages, rings, or extended polymeric networks. nih.govresearchgate.net For example, the formation of imines and related compounds like oximes can be used as a reversible reaction to guide the self-assembly of complex structures like dendrimers. d-nb.info These assemblies are held together by a combination of coordination bonds, hydrogen bonds, and π-π stacking interactions. wikipedia.org

Host-Guest Systems: When these supramolecular assemblies contain internal cavities or pores, they can function as "host" systems capable of encapsulating smaller "guest" molecules. wikipedia.orgmdpi.com The design of MOFs and COFs using this compound is a direct route to creating such host-guest systems. researchgate.net The size, shape, and chemical nature of the pores can be tailored by selecting the appropriate metal centers and by modifying the ligand itself. These porous hosts can be used for applications such as molecular storage, separation, and sensing. nih.govthno.org The guest molecule is held within the host's cavity through non-covalent forces, and its binding and release can often be controlled by external stimuli like changes in pH, temperature, or light. thno.org

| System Type | Description | Driving Interactions | Potential Application |

| Molecular Cages/Polygons | Discrete, closed structures formed from a specific number of ligands and metal ions. | Coordination Bonds | Molecular Encapsulation, Catalysis researchgate.net |

| Coordination Polymers | Extended 1D, 2D, or 3D networks of ligands and metal ions. lupinepublishers.com | Coordination Bonds, Hydrogen Bonds | Gas Storage, Separation nih.gov |

| Host-Guest Complexes | A larger "host" molecule or framework enclosing a smaller "guest" molecule. wikipedia.org | Van der Waals forces, H-bonds | Drug Delivery, Sensing thno.orgvu.lt |

V. Advanced Materials Science Applications of Terephthalaldehyde Dioxime

Polymeric Materials Development and Engineering

The dual oxime groups of terephthalaldehyde (B141574) dioxime enable its use as a monomer or cross-linking agent in the synthesis of novel polymers. Its integration into polymer chains can impart enhanced thermal stability, dynamic properties, and recyclability. pku.edu.cnnih.gov

Polyimines: Structural Integrity and Thermal Properties

Polyimines, a class of polymers characterized by the imine (C=N) linkage, can be formed through the reaction of diamines and dialdehydes like terephthalaldehyde. While not directly using the dioxime, the underlying terephthalaldehyde structure is key. The resulting imine bonds, particularly when part of a cross-linked network, contribute to robust materials.

Research into related structures, such as polyureas with imine bonds derived from terephthalaldehyde, demonstrates the creation of composites with significant structural and thermal properties. rsc.org For instance, a dual-functional polyurea (D-PUA) was synthesized via the in-situ polymerization of isophorone (B1672270) diisocyanate modified graphene oxide (IPDI@GO), terephthalaldehyde, and polyetheramine. rsc.org This material exhibits both high thermal conductivity and excellent mechanical strength, with the imine bonds contributing to the material's self-healing capabilities. rsc.org The integration of a graphene filler further enhances these properties. rsc.org

Table 1: Properties of Graphene-Polyurea Composite with Terephthalaldehyde-Derived Imine Bonds

| Property | Value |

|---|---|

| In-plane Thermal Conductivity (κ‖) | Up to 2.7 W m⁻¹ K⁻¹ |

| Tensile Strength | 17.5 MPa |

| Self-Healing Efficiency (Stress & κ‖) | > 90% after three cycles |

Data sourced from a study on dual-functional polyurea composites. rsc.org

Poly(oxime-urethane) Systems for Specialized Applications

Poly(oxime-urethane)s are formed by the reaction of dioximes, such as terephthalaldehyde dioxime, with diisocyanates. mjcce.org.mk These polymers are gaining attention for their dynamic properties and potential in specialized applications like photobase generators and hot-melt adhesives. researchgate.netgoogle.com

Studies have reported the synthesis of poly(oxime-urethane)s through the condensation reaction of this compound with various diisocyanates. mjcce.org.mk The choice of diisocyanate allows for the tuning of the final polymer's properties. mjcce.org.mk Furthermore, new polymeric photobase generators have been created from the polyaddition reaction of 2,4-tolylene diisocyanate with this compound. researchgate.net These polymers can generate amines upon photolysis of the oxime-urethane linkage, which can be used to induce crosslinking in other materials. researchgate.net The reversible nature of the oxime-urethane bond at elevated temperatures also allows for the development of polyurethane hot-melt adhesives that can be processed at high temperatures and form strong, cross-linked structures upon cooling. google.com

Table 2: Examples of Poly(oxime-urethane) Systems with this compound

| Diisocyanate Reactant | Dioxime Reactant | Polymer Type | Potential Application |

|---|---|---|---|

| 3,3'-dimethoxy-4,4'-biphenylene diisocyanate | This compound | Poly(oxime-urethane) | Advanced Condensation Polymer |

| Methylene bis[4-phenyl isocyanate] | This compound | Poly(oxime-urethane) | Advanced Condensation Polymer |

| Hexamethylene diisocyanate | This compound | Poly(oxime-urethane) | Advanced Condensation Polymer |

| 2,4-tolylene diisocyanate | This compound | Poly(oxime-urethane) | Photobase Generator |

Data compiled from studies on poly(oxime-urethane) synthesis. mjcce.org.mkresearchgate.net

Chemically Recyclable and Reprocessable Polymer Networks

The development of chemically recyclable polymers is crucial for establishing a circular materials economy. nsf.govrsc.org Polymers that can be broken down into their constituent monomers and repolymerized offer a sustainable alternative to traditional plastics. nrel.govrsc.org The dynamic chemistry of oxime-based polymers makes them prime candidates for this purpose.

Poly(oxime-urethane)s, including those derived from this compound, exhibit thermoreversible properties. pku.edu.cn The oxime-urethane linkage can dissociate at elevated temperatures and reform upon cooling. pku.edu.cngoogle.com This dynamic covalent chemistry allows the material to be reshaped, reprocessed, and recycled without the significant loss of quality often seen in mechanical recycling. pku.edu.cnnsf.gov This process, known as dissociative transcarbamoylation, enables the polymer network to be broken down and reformed, facilitating self-healing and recyclability. pku.edu.cn This approach addresses the end-of-life issue for thermoset polymers, which are typically difficult to recycle. pku.edu.cn

Design of Functional Coordination Polymers and Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comdoabooks.org The bidentate oxime groups of this compound make it an excellent candidate for a linker in the synthesis of these functional materials. The resulting frameworks can be designed to have specific properties, such as high porosity for gas storage or unique electronic characteristics for sensing and catalysis. ontosight.aibohrium.com

Tailored Properties for Gas Adsorption and Separation

Porous coordination polymers are at the forefront of materials-based solutions for gas storage and separation. ciqtekglobal.comrsc.org The ability to tune pore size, shape, and surface chemistry allows for the selective adsorption of specific gas molecules. rsc.org The separation of gases can be achieved through several mechanisms, including thermodynamic effects (different interaction forces), kinetic effects (different diffusion rates), and the molecular sieving effect (size exclusion). nih.govpageplace.de

By using this compound as a building block, it is possible to create MOFs with tailored pore environments. The aromatic nature of the linker contributes to the framework's stability, while the nitrogen and oxygen atoms of the oxime groups can act as specific binding sites for gas molecules like carbon dioxide. mdpi.comciqtekglobal.com The design of these materials involves carefully selecting the metal node and synthesis conditions to control the final topology and pore characteristics of the framework, thereby optimizing its performance for targeted gas separations. bohrium.comciqtekglobal.com

Table 3: Key Parameters for Gas Adsorption in Porous Coordination Polymers

| Parameter | Description | Relevance to this compound Frameworks |

|---|---|---|

| BET Surface Area | A measure of the total surface area available for adsorption within the pores. | The rigid, well-defined structure of a this compound linker can lead to high surface area materials. ciqtekglobal.com |

| Pore Volume/Size Distribution | The total volume of the pores and the distribution of their sizes. | The length and geometry of the dioxime linker, combined with the metal cluster, dictates the pore dimensions, enabling molecular sieving. ciqtekglobal.comnih.gov |

| Heat of Adsorption (Qst) | The energy released upon adsorption of a gas molecule. | The polar oxime groups can create strong, specific interactions with certain gases (e.g., CO₂), leading to high selectivity. mdpi.com |

| Adsorption Selectivity | The preferential adsorption of one gas component over another from a mixture. | The combination of pore size and chemical functionality from the dioxime linker can be tuned to enhance selectivity for industrial separations. rsc.org |

Information compiled from general principles of gas adsorption in porous materials. mdpi.comciqtekglobal.comrsc.orgnih.gov

Development of Optical and Magnetic Materials

Functional coordination polymers are being extensively investigated for applications in optoelectronics and magnetism. jhu.edu The properties of these materials arise from the interplay between the metal centers and the organic linkers. ontosight.ai The design of artificial materials with magnetic responses at optical frequencies is a significant area of research. rsc.org

Coordination complexes and polymers derived from terephthalaldehyde and its derivatives have shown potential in this area. ontosight.ai For example, metal complexes synthesized with Schiff bases of terephthalaldehyde exhibit distinct magnetic properties. researchgate.net The magnetic susceptibility measurements of Co(II), Ni(II), Cu(II), and Fe(II) complexes indicate octahedral geometries and provide insight into the electronic structure and magnetic behavior of the materials. researchgate.net By extension, incorporating this compound as a linker into a 2D or 3D coordination polymer could lead to materials where these magnetic properties are communicated throughout the framework, potentially creating novel optical or magnetic materials. ontosight.ainrel.gov

Table 4: Magnetic Properties of Metal Complexes with a Terephthalaldehyde-Derived Schiff Base Ligand

| Metal Ion | Geometry | Magnetic Moment (B.M.) |

|---|---|---|

| Co(II) | Octahedral | 5.12 |

| Ni(II) | Octahedral | 3.21 |

| Cu(II) | Octahedral | 2.01 |

| Fe(II) | Octahedral | 5.32 |

Data sourced from a study on transition metal complexes. researchgate.net

Liquid Crystalline Organogelators and Halogen Bonding Interactions in Self-Assembly

The self-assembly of small molecules into complex, ordered structures is a cornerstone of modern materials science. Terephthalaldehyde derivatives have been identified as potent low molecular-weight organogelators, capable of immobilizing organic solvents to form gels. rsc.org These systems often exhibit liquid crystalline properties, combining the ordered structure of crystals with the fluidity of liquids.

Research has demonstrated the synthesis of a terephthalaldehyde-derived Schiff-base (SB) that not only forms stable gels with a variety of organic solvents but also displays liquid crystalline behavior over a significant temperature range. rsc.orgrsc.org The gelation process is driven by the self-assembly of the molecules into a three-dimensional network that entraps the solvent, a phenomenon governed by non-covalent interactions such as hydrogen bonding and van der Waals forces. researchgate.net

A significant advancement in this area is the use of halogen bonding (XB) to enhance and control the self-assembly process. rsc.org Halogen bonding is a highly directional, non-covalent interaction between an electron-poor halogen atom (the XB donor) and a Lewis base (the XB acceptor). nih.gov In the context of terephthalaldehyde-based gelators, the Schiff-base acts as a halogen bond acceptor. When combined with a strong XB donor, such as 1,4-diiodotetrafluorobenzene (B1199613) (DIB), the gelation properties are markedly improved. rsc.org

Key findings from studies on these systems include:

Enhanced Gelation: The formation of halogen bonds between the terephthalaldehyde Schiff-base and DIB significantly promotes the gelling ability of the system. rsc.org

Improved Thermal Stability: The introduction of halogen bonding enhances the thermal stability of the resulting organogels. rsc.org

Modulated Mesomorphic Properties: Halogen bonding can influence the liquid crystalline phases and transition temperatures of the material. rsc.org

Selective Ion Sensing: Gels formed from certain terephthalic acid-based aromatic amides, which share structural similarities, exhibit selective sensing capabilities for copper ions (Cu²⁺). rsc.org

The cooperative interplay of halogen and hydrogen bonding is a powerful tool for designing the architecture of supramolecular structures. researchgate.netmdpi.com The directionality and tunable strength of halogen bonds allow for precise control over molecular organization, leading to the formation of novel nanoarchitectures and functional materials. nih.gov

| Property | Observation | Impact of Halogen Bonding | Citation |

| Gelation Ability | Forms stable gels in numerous organic solvents. | Significantly promotes and strengthens gelling capabilities. | rsc.org |

| Liquid Crystallinity | Exhibits a good mesomorphic temperature domain. | Affects mesomorphic properties to a certain degree. | rsc.org |

| Thermal Stability | Possesses inherent thermal stability. | Improves the overall thermal stability of the gel structure. | rsc.org |

| Self-Assembly | Driven by hydrogen bonding and π-π stacking. | Introduces highly directional interactions that guide and reinforce the supramolecular architecture. | rsc.orgnih.gov |

| Ion Sensing | Related amide-based gels show selective sensing for Cu²⁺. | The XB-enhanced network can influence sensor selectivity and sensitivity. | rsc.org |

Integration in Nanomaterials and Microelectromechanical Systems (MEMS)

The application of this compound extends to the fabrication of functional nanomaterials and presents potential, though less explored, opportunities in micro-device integration.

Nanomaterials

Nanomaterials, materials with at least one dimension in the nanoscale (1-100 nm), exhibit unique properties compared to their bulk counterparts, making them suitable for a vast range of applications, including catalysis, sensing, and environmental remediation. mdpi.comnano.gov this compound and its derivatives have been utilized as key components in the synthesis of specialized nanomaterials.

One notable application is in the development of sorbents for environmental remediation. For instance, amidoxime-functionalized sorbents, which can be derived from precursors like this compound, are effective for the extraction of uranium from seawater. dntb.gov.ua The oxime groups are crucial for chelating with metal ions, making these materials highly effective for capturing targeted elements. The integration into a high-surface-area nanomaterial, such as a resin or fiber, maximizes the efficiency of this extraction process.

Microelectromechanical Systems (MEMS)

Microelectromechanical Systems (MEMS) are microscopic devices that combine mechanical elements and electrical components, typically fabricated using micromachining techniques. mdpi.commyu-group.co.jp These systems are used in a wide array of applications, from automotive sensors to biomedical devices, valued for their small size, low power consumption, and high sensitivity. mdpi.comresearchgate.net Common materials for MEMS fabrication include silicon, polymers, and glass, chosen for their mechanical and electrical properties and compatibility with manufacturing processes. mdpi.com

While the integration of various functional materials is key to advancing MEMS technology, current research available within the searched results does not indicate the specific use of this compound within MEMS devices. The potential for its integration could lie in creating chemically sensitive surfaces for MEMS-based sensors or as a component in microfluidic devices where its chelating or self-assembling properties could be leveraged. researchgate.net However, this remains a prospective area for future research and development.

Vi. Catalytic Research Endeavors Utilizing Terephthalaldehyde Dioxime and Its Derivatives

Heterogeneous Catalysis with Supported Metal-Terephthalaldehyde Dioxime Complexes

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemistry, offering advantages in catalyst separation and reusability. researchgate.netmdpi.com The immobilization of metal-terephthalaldehyde dioxime complexes onto solid supports is a key strategy for creating robust and recyclable catalysts.

Research has shown that supporting metal complexes on materials with high surface areas, such as silica (B1680970), alumina, or zeolites, can significantly enhance catalytic performance. researchgate.net These supports act to disperse the active metal centers, preventing aggregation and maintaining thermal stability under reaction conditions. researchgate.net In the context of dioxime complexes, supports like mesoporous silica (e.g., MCM-41) and polymers have proven effective. nih.govresearchgate.net The covalent attachment of complexes to these supports is particularly advantageous as it minimizes leaching of the active metal species during the catalytic cycle. nih.gov

For instance, studies on related Schiff base complexes immobilized on MCM-41 have demonstrated superior performance and recyclability compared to their unsupported counterparts. nih.gov A similar principle applies to terephthalaldehyde (B141574) dioxime complexes. A notable example involves the use of chitosan, a biopolymer, as a support for a vic-dioxime derivative and its transition metal complexes. The resulting materials are insoluble in common solvents, rendering them effective as heterogeneous catalysts that can be easily recovered from the reaction mixture. researchgate.net The design of such catalysts often involves modifying the support surface to create strong binding sites for the metal-dioxime complex, ensuring the stability and longevity of the catalytic system. nih.gov

| Support Material | Key Advantages | Relevant Research Context |

|---|---|---|

| Mesoporous Silica (e.g., MCM-41) | High surface area, uniform pore size, allows for covalent bonding of complexes. nih.gov | Prevents catalyst leaching and improves performance in oxidation reactions. nih.gov |

| Chitosan | Biocompatible, provides functional groups for anchoring complexes, resulting catalyst is easily separable. researchgate.net | Creates insoluble metal-dioxime complexes suitable for heterogeneous applications. researchgate.net |

| Alumina/Silica | High thermal and chemical stability, good mechanical strength, widely used for dispersing metal catalysts. researchgate.net | Standard support for industrial catalysts, improves dispersion of active metal sites. researchgate.net |

| Resins (e.g., Merrifield resin) | Allows for anchoring of complexes, useful in various organic transformations. mdpi.com | Demonstrated for heterogenization of iron complexes for synthesis of carbamates. mdpi.com |

Homogeneous Catalysis by Terephthalaldehyde Dioxime Derivatives in Solution

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This arrangement often leads to high activity and selectivity due to the well-defined nature and accessibility of the catalytic sites at a molecular level. numberanalytics.com this compound and its derivatives serve as effective ligands in soluble metal complexes that catalyze a variety of chemical reactions.

A significant area of research is the use of cobalt-diimine-dioxime complexes for the catalytic evolution of hydrogen from non-aqueous solutions. solhycat.com These complexes are noteworthy for their stability, which is enhanced by the tetradentate nature of the diimine-dioxime ligand. This stability prevents hydrolysis and allows the catalyst to function effectively. solhycat.com The design of these catalysts can be tuned; for example, derivatives such as 2,5-dihydroxyterephthalaldehyde (B1588973) dioxime have been explored as ligands in homogeneous ionic hydrogenation reactions. researchgate.net

The catalytic cycle of these systems often involves the metal center undergoing redox changes. For example, in hydrogen evolution, a Co(I) species is a key intermediate. solhycat.com The ligand itself can play an active role in the mechanism. The oxime bridge in diimine-dioxime complexes can act as a proton relay, facilitating the transfer of protons to the metal center, a mechanism inspired by the active sites of hydrogenase enzymes. solhycat.com This feature allows the catalyst to adapt to the acidity of the solution, maintaining catalytic efficiency over a range of conditions. solhycat.com

| Metal Center | Ligand Type | Catalytic Reaction | Key Mechanistic Feature |

|---|---|---|---|

| Cobalt | Diimine-Dioxime | Hydrogen Evolution solhycat.com | Oxime bridge acts as a proton relay; involves a Co(I) intermediate. solhycat.com |

| Rhodium | 2,5-Dihydroxythis compound | Ionic Hydrogenation researchgate.net | Ligand modification tunes catalyst properties. researchgate.net |

| Rhodium | Various Phosphines | Hydroformylation rsc.org | Formation of an active hydrido-species in solution. rsc.org |

| Palladium/Rhodium | Chiral Ligands | Allylic Alkylation ethz.ch | Cooperative catalysis where Rhodium activates the nucleophile and Palladium activates the electrophile. ethz.ch |

Specific Catalytic Transformations (e.g., Oxygen Reduction Reactions)

The unique electronic properties and coordination geometries of metal-terephthalaldehyde dioxime complexes make them promising candidates for specific and challenging catalytic transformations, such as the oxygen reduction reaction (ORR). The ORR is a critical process in fuel cells and metal-air batteries, but its slow kinetics often limit the efficiency of these devices. frontiersin.orgnih.gov Consequently, there is a significant drive to develop active and durable electrocatalysts to replace expensive platinum-based materials. mdpi.com

While direct studies of this compound in ORR are emerging, its structural features align well with known principles for effective non-precious metal ORR catalysts. Catalysts based on iron and cobalt coordinated to nitrogen-rich carbon structures (Fe/N/C or Co/N/C) are among the most promising platinum alternatives. mdpi.com The nitrogen atoms in the this compound ligand can provide a coordination environment similar to the Fe-Nx active sites identified in high-performance ORR catalysts. mdpi.com These sites are believed to facilitate the adsorption of O₂ and the subsequent cleavage of the O–O bond. frontiersin.org

A closely related and well-documented application is the use of cobalt-diimine-dioxime complexes as catalysts for the hydrogen evolution reaction (HER). solhycat.com This reaction is the counterpart to ORR in water splitting. The catalytic mechanism involves the formation of a cobalt(III)-hydride intermediate, which is then protonated to release H₂. This process highlights the ability of the cobalt-dioxime framework to mediate multi-electron and multi-proton transfer reactions, a capability that is also essential for efficient ORR catalysis. solhycat.com

Elucidation of Catalyst Design Principles and Reaction Mechanisms

The development of effective catalysts based on this compound relies on a deep understanding of catalyst design principles and reaction mechanisms. This involves a synergistic approach combining computational modeling and experimental validation to tailor the catalyst's structure for optimal performance. catalysis.blognumberanalytics.com

Catalyst Design Principles:

Active Site Identification: The core principle is to understand the structure of the active site, which is the metal center and its immediate coordination sphere provided by the dioxime ligand. catalysis.blog

Ligand Modification: The structure of the this compound ligand can be systematically modified (e.g., by adding electron-donating or withdrawing groups to the benzene (B151609) ring) to tune the electronic properties of the metal center. This influences the binding of substrates and the energetics of the catalytic cycle. rsc.org

Support Interaction: For heterogeneous catalysts, the choice of support material and the method of anchoring the complex are critical design parameters that affect stability, activity, and selectivity. researchgate.netnih.gov

Elucidation of Reaction Mechanisms: Researchers employ a variety of techniques to unravel the step-by-step pathway of a catalytic reaction.

Computational Methods: Techniques like Density Functional Theory (DFT) are used to predict the geometries of reaction intermediates, calculate energy barriers for different pathways, and gain insight into the electronic structure of the catalyst. catalysis.blogrsc.org

Spectroscopic Monitoring: In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), allow researchers to observe the catalyst and intermediates directly under reaction conditions. For example, variable-temperature NMR can reveal dynamic processes like ligand exchange or conformational changes. nih.gov

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying reactant concentrations or temperature) helps to determine the rate-determining step of the catalytic cycle. nih.govnih.gov Isotope labeling experiments, such as H/D exchange, can pinpoint which bonds are broken or formed in key steps. nih.gov

Isolation of Intermediates: In some cases, key catalytic intermediates can be isolated and characterized using techniques like X-ray crystallography, providing direct structural evidence for the proposed mechanism. nih.gov

A prime example is the study of hydrogen evolution by cobalt-dioxime complexes, where a combination of theoretical chemistry and experimental work confirmed the role of the oxime bridge as a proton relay and characterized the key Co-H intermediates in the catalytic cycle. solhycat.com

| Method | Purpose | Example Application |

|---|---|---|

| Density Functional Theory (DFT) | Predict catalyst properties; model reaction pathways and intermediates. catalysis.blog | Rationalizing activity and selectivity of CO₂ reduction catalysts. rsc.org |

| NMR Spectroscopy | Monitor reactions in real-time; characterize catalyst resting states and dynamic processes. nih.govnih.gov | Identified the resting state of a rhodium catalyst in an annulation reaction. nih.gov |

| X-ray Crystallography | Determine the precise 3D structure of catalysts and stable intermediates. nih.govrsc.org | Confirmed the structure of a benzoxepine-coordinated rhodium(I) sandwich complex. nih.gov |

| Kinetic Isotope Effect (KIE) | Probe bond-breaking/forming in the rate-determining step by using isotopes (e.g., H/D). nih.gov | Used to understand the mechanism of dioxygen reduction. nih.gov |

Vii. Analytical and Sensing Applications of Terephthalaldehyde Dioxime

Development of Selective Chemical Sensors

The core principle behind the use of terephthalaldehyde (B141574) dioxime in chemical sensors is its ability to form stable complexes, particularly with metal ions. The oxime groups act as effective chelating agents, binding to target analytes and producing a measurable signal.

The oxime groups in terephthalaldehyde dioxime serve as bidentate ligands, enabling the compound to form stable chelate complexes with various metal ions. This coordination capability is the foundation for its use in sensors designed to detect heavy metal ions in aqueous environments. When the dioxime, immobilized on a sensor platform, binds with a metal ion, it can induce a change in the electrochemical or optical properties of the sensor, which is then correlated to the concentration of the metal.

While direct studies specifying this compound are limited, the principle is well-established with similar molecules. For instance, metal-organic frameworks (MOFs) synthesized using terephthalic acid (a precursor to terephthalaldehyde) have been successfully employed as fluorescent sensors for detecting heavy metals like Silver (Ag(I)), Iron (Fe(III)), and Chromium (Cr(VI)) in water. mdpi.com The interaction between the metal ions and the organic ligand quenches the material's natural luminescence, with the degree of quenching corresponding to the analyte concentration. mdpi.com Given that the oxime groups of this compound are excellent coordination sites, its integration into such frameworks could yield sensors with high selectivity and sensitivity for specific heavy metal ions. rsc.orgnih.gov

Table 1: Examples of MOF-Based Heavy Metal Ion Sensing (Utilizing Terephthalic Acid Ligand)

| Framework | Target Ion(s) | Detection Principle | Quenching Constant (Ksv) |

|---|---|---|---|

| EuBDC | Fe(III) | Luminescence Quenching | 1.9 x 10⁴ M⁻¹ |

| EuBDC | Cr(VI) (as Cr₂O₇²⁻) | Luminescence Quenching | 1.8 x 10⁴ M⁻¹ |

| TbBDC | Fe(III) | Luminescence Quenching | 1.5 x 10⁴ M⁻¹ |

| TbBDC | Cr(VI) (as Cr₂O₇²⁻) | Luminescence Quenching | 1.3 x 10⁴ M⁻¹ |

Data sourced from studies on lanthanide-based MOFs using a terephthalic acid (H₂BDC) linker. mdpi.com

The application of terephthalaldehyde derivatives extends to the detection of organic molecules, particularly volatile organic compounds (VOCs) and other environmental pollutants. Covalent Organic Frameworks (COFs), which can be synthesized from terephthalaldehyde, create porous, crystalline structures with a high surface area, making them ideal for adsorbing and detecting small organic molecules. frontiersin.orgmdpi.com

For example, a COF synthesized from terephthalaldehyde and 1,3,5-tris(4-aminophenyl)benzene (B174889) has been shown to act as a fluorescent sensor for both electron-rich and electron-deficient aromatic hydrocarbons. mdpi.com The interaction of the analyte with the framework causes a distinct "fluorescence-on" or "fluorescence-off" response. mdpi.com Similarly, MOFs have been developed into sensor arrays that can distinguish between 14 different common VOCs based on unique colorimetric patterns. nih.gov These systems leverage the specific interactions between the analyte and the functional groups within the framework. By extension, a sensor incorporating this compound could be designed to selectively interact with specific organic pollutants through hydrogen bonding or other non-covalent interactions involving the oxime groups, leading to a detectable signal.

Electrochemical Sensing and Real-time Monitoring Techniques

The electrochemical properties of terephthalaldehyde and its derivatives, including the dioxime, allow for their use in sensitive analytical techniques. Polarography and other voltammetric methods can be employed for real-time concentration monitoring.

The electroreduction of terephthalaldehyde is a complex process influenced by factors like pH and hydration. However, this complexity can be exploited for analytical purposes. Research has shown that changes in polarographic current-voltage (i-E) curves over time can be used as a precise analytical method for real-time monitoring of the concentrations of the parent terephthalaldehyde, as well as its monoxime and dioxime derivatives. This technique allows for the simultaneous tracking of different species in a reaction mixture, providing valuable kinetic and quantitative data.

The electrochemical response of terephthalaldehyde is highly dependent on pH. In aqueous solutions, the molecule exists in equilibrium between its unhydrated and monohydrated forms, and this equilibrium is catalyzed by both acids and bases. The reduction of the unprotonated form occurs at a pH greater than 8.5. At a pH above 10, the addition of hydroxide (B78521) ions leads to the formation of a geminal diol anion, which causes a decrease in the reduction waves of the aldehyde and an increase in the oxidation wave of the diol.

This pH-dependent behavior directly influences the formation of this compound and its subsequent detection. The limiting currents in polarographic measurements are controlled by the hydration-dehydration equilibrium. The reduction current is proportional to the aldehyde's concentration within a specific range (e.g., 0.40 to 2.00 millimolar) and pH window (e.g., pH 3 to 12). By controlling the pH, the analytical response can be tuned for optimal sensitivity and selectivity in quantifying the aldehyde and, consequently, its dioxime derivative.

Table 2: pH Dependence of Terephthalaldehyde Electroreduction

| pH Range | Dominant Process | Analytical Implication |

|---|---|---|

| 0 - 5.5 | Reduction of diprotonated form | Response depends on the stability of the resulting diradical. |

| 5.5 - 8.5 | Reduction of monoprotonated form | Limiting currents are controlled by the acid/base-catalyzed hydration-dehydration equilibrium. |

| > 8.5 | Reduction of unprotonated form | Direct measurement of the unprotonated species is possible. |

Integration into Chemo- and Biosensor Platforms

The structural and chemical properties of this compound make it a suitable candidate for integration into more complex sensor platforms. Its ability to act as a ligand is key to its incorporation into chemosensors like MOFs and COFs. frontiersin.orgresearchgate.net These materials can be deposited as thin films on electrode surfaces or other transducers.

In the realm of biosensors, terephthalaldehyde itself has been used as a building block. For instance, a biosensor for detecting terephthalic acid (TPA), a degradation product of PET plastic, was developed. nih.gov In this system, an enzyme converts TPA into terephthalaldehyde, which is then detected by a luciferase, producing a bioluminescent signal. nih.govnih.gov This demonstrates the compatibility of the terephthalaldehyde structure within a biological sensing system. This compound could be similarly integrated, either as a target analyte or as a recognition element immobilized within the sensor to capture other molecules of interest. The development of such platforms could lead to highly sensitive and selective devices for applications in environmental monitoring, food safety, and clinical diagnostics. mdpi.comnih.gov

Viii. Environmental Remediation Research with Terephthalaldehyde Dioxime

Degradation of Organic Pollutants (e.g., Organic Dyes)

The unique reactivity of terephthalaldehyde (B141574) dioxime has been leveraged in the degradation of persistent organic pollutants, such as synthetic dyes, which are common in industrial wastewater. Research has shown that metal complexes of terephthalaldehyde dioxime can be particularly effective in breaking down these complex and often carcinogenic molecules.